Dimethoxyindanone

描述

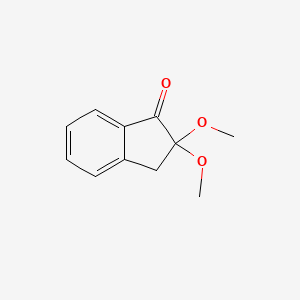

Structure

2D Structure

3D Structure

属性

CAS 编号 |

62937-77-3 |

|---|---|

分子式 |

C11H12O3 |

分子量 |

192.21 g/mol |

IUPAC 名称 |

2,2-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C11H12O3/c1-13-11(14-2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |

InChI 键 |

VXIUQBQARXJTPN-UHFFFAOYSA-N |

规范 SMILES |

COC1(CC2=CC=CC=C2C1=O)OC |

产品来源 |

United States |

Synthetic Methodologies for Dimethoxyindanone and Derivatives

Established Synthetic Routes to Dimethoxyindanone Core Structures

The construction of the this compound framework is most commonly achieved through intramolecular cyclization reactions, with the Friedel-Crafts acylation being a cornerstone of this approach. A prevalent method involves the cyclization of 3-arylpropionic acid precursors. For instance, 3-(3,4-dimethoxyphenyl)propanoic acid can be cyclized in the presence of a dehydrating acid catalyst system, such as phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid, to yield 5,6-dimethoxy-1-indanone (B192829). scielo.br

Another well-established route employs an intramolecular Friedel-Crafts reaction starting from 3-chloro-3',4'-dimethoxypropiophenone. researchgate.net This method provides an efficient and industrially viable process for preparing the 5,6-dimethoxy-1-indanone core, which is a crucial intermediate for Donepezil (B133215) hydrochloride. researchgate.net The reaction is typically carried out using a strong acid, and the yield can be optimized by controlling parameters such as acid concentration, temperature, and reaction time. researchgate.net

Alternative strategies include the cyclization of intermediates derived from Knoevenagel condensation. A notable example starts with 3,4-dimethoxybenzaldehyde (B141060) and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). tandfonline.com The initial condensation product is reduced and then subjected to a catalytic intramolecular Friedel-Crafts reaction to form the indanone ring. tandfonline.com This method is advantageous as it utilizes readily available starting materials and generates volatile byproducts, simplifying purification. orgsyn.org

The synthesis of other isomers, such as 4,7-dimethoxy-1-indanone, also relies on the cyclization of corresponding 3-arylpropionic acids. beilstein-journals.org These established routes provide reliable access to the fundamental this compound scaffold, paving the way for further functionalization and derivatization.

Advanced Synthetic Strategies for this compound Functionalization

Modern synthetic chemistry offers sophisticated strategies for the precise functionalization of the this compound core, enabling the introduction of chemical diversity with high degrees of selectivity.

Regioselectivity—the ability to control the position of chemical modification—is paramount in synthesizing complex derivatives. The bromination of 5,6-dimethoxyindan-1-one is a clear example of a reaction whose regiochemical outcome is dictated by the reaction conditions. scielo.br

Research has shown that treating 5,6-dimethoxyindan-1-one with bromine (Br₂) in acetic acid at room temperature results in the exclusive formation of the 2,4-dibromo-5,6-dimethoxyindan-1-one. scielo.br In contrast, when the same starting material is reacted with bromine in the presence of a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) at low temperatures (~0 °C), the reaction yields the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, with high selectivity. scielo.br This demonstrates a powerful method for selectively functionalizing either the aromatic ring or the α-carbon to the ketone.

Another advanced regioselective functionalization involves the selective demethylation of the methoxy (B1213986) groups. For example, in 4,5-dimethoxyindanone, ionic liquids have been shown to exhibit remarkably high selectivity for demethylating the 4-methoxy position over the 5-methoxy position, a feat that is challenging with conventional reagents like aluminum chloride. rsc.org

Table 1: Regioselective Bromination of 5,6-Dimethoxyindan-1-one scielo.br

| Reagents | Conditions | Major Product | Yield |

| Br₂ | Acetic Acid, Room Temp. | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95% |

| Br₂, KOH | ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one | 79% |

| Br₂, K₂CO₃ | ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one | 81% |

The development of stereoselective methods allows for the control of the three-dimensional arrangement of atoms, which is crucial for biological activity. Several advanced strategies have been developed to synthesize chiral indanone derivatives.

Organocatalysis has emerged as a powerful tool. A multicomponent cascade reaction involving a Michael reaction followed by a Henry-acetalization sequence has been used to prepare highly complex oxa-spirocyclic indanone derivatives. mdpi.comCurrent time information in Bangalore, IN. This method, starting from simple precursors, can generate molecules with four contiguous stereogenic centers in good yields and with excellent stereoselectivities (up to 99% enantiomeric excess). mdpi.com

Metal-catalyzed reactions are also prominent. The rhodium-catalyzed asymmetric intramolecular 1,4-addition of chalcone (B49325) derivatives bearing a boronic ester has been successfully employed to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% ee). nih.gov

Furthermore, the use of chiral auxiliaries provides another reliable route. For example, a highly diastereoselective Michael addition of an N-tert-butanesulfinyl imidate to α,β-unsaturated diesters, promoted by lithium diisopropylamide (LDA), has been developed. researchgate.net This methodology has been applied to the asymmetric synthesis of 3-substituted indanone derivatives, which are valuable building blocks for biologically active compounds. researchgate.net Similarly, LDA-promoted reactions between various 1-indanones and N-tert-butanesulfinyl-(3,3,3)-trifluoroacetaldimine provide access to β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical control. usm.my

Derivatization Techniques Employing this compound as a Synthon

This compound is a versatile synthon, or building block, for the construction of more complex molecular architectures through a variety of derivatization techniques.

The carbonyl group and the adjacent active methylene (B1212753) group of this compound are prime sites for condensation and subsequent cyclization reactions.

Schiff's Bases and Pyridine (B92270) Derivatives: The synthesis of novel pyridine derivatives has been achieved starting from 5,6-dimethoxy-1-indanone. The first step is the formation of a Schiff's base via condensation of the indanone with a hydrazide, such as 2-cyanoacetohydrazide. This intermediate is then subjected to a cyclization reaction with a compound like 2-arylidenemalononitrile in the presence of a catalytic amount of piperidine (B6355638). This sequence yields complex hybrid molecules containing both the this compound and a highly substituted dihydropyridine (B1217469) ring. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation of 5,6-dimethoxy-1-indanone with various aromatic aldehydes is a common first step to produce 2-arylmethylidene-5,6-dimethoxy-1-indanones. mdpi.comrasayanjournal.co.in These chalcone-like structures are key intermediates for further reactions.

Spiropyrrolidines via 1,3-Dipolar Cycloaddition: The 2-arylmethylidene-5,6-dimethoxy-1-indanone intermediates serve as excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov The reaction with an azomethine ylide, generated in-situ from the reaction of isatin (B1672199) and an amino acid (like phenylalanine), leads to the synthesis of novel and highly functionalized spiropyrrolidines. mdpi.comnih.gov These reactions, which can be efficiently promoted by ionic liquids, create a spirocyclic system where the pyrrolidine (B122466) ring is attached at the 2-position of the indanone core. mdpi.com

Table 2: Synthesis of Spiropyrrolidines from 5,6-Dimethoxy-1-indanone Derivatives mdpi.com

| Step 1: Precursor Synthesis | Reaction Type | Step 2: Cycloaddition | Reaction Type | Final Product Class |

| 5,6-Dimethoxy-1-indanone + Ar-CHO | Knoevenagel Condensation | 2-Arylmethylidene-indanone + Isatin + Amino Acid | 1,3-Dipolar Cycloaddition | Spiropyrrolidines |

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile. This compound is a frequent component in such hybrids, often connected to other fragments via modern cross-coupling reactions.

The synthesis of Donepezil-based hybrids is a major area of this research. mdpi.comscielo.brtandfonline.comrsc.org In these studies, the core indanone-piperidine structure of Donepezil is retained, while other parts of the molecule are replaced with different bioactive moieties, such as lipoic acid, ferulic acid, or baicalein. mdpi.comscielo.brrsc.org The construction of these complex molecules often relies on robust C-C and C-N bond-forming reactions.

While specific reaction names are not always detailed in abstracts, the synthesis of biaryl or aryl-heterocycle linkages is a hallmark of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful and widely used method for creating aryl-aryl bonds. byjus.comwikipedia.orgnih.gov It is a go-to reaction in medicinal chemistry for generating libraries of analogs for structure-activity relationship (SAR) optimization, making it highly relevant for producing this compound-based hybrid molecules. nih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide and is another fundamental tool for C-C bond formation. beilstein-journals.orglibretexts.orgorganic-chemistry.org Its ability to forge complex carbon skeletons makes it suitable for linking the this compound core to other unsaturated systems in the generation of novel hybrids. libretexts.org

These coupling strategies provide a modular approach to synthesizing diverse libraries of this compound-containing hybrid molecules, enabling the exploration of new chemical space for drug discovery. mdpi.com

Ionic Liquid-Mediated Synthesis Enhancements

The use of ionic liquids (ILs) as alternative reaction media has gained significant traction in organic synthesis, offering a greener and more efficient approach compared to conventional volatile organic solvents. mdpi.combenthamscience.com Ionic liquids are favored for their unique properties, including low vapor pressure, high thermal and chemical stability, non-flammability, and the ability to be recycled. mdpi.comsciensage.info These characteristics make them suitable for a wide range of organic reactions, where they can function as both solvents and catalysts. mdpi.comnih.gov

A notable application in the synthesis of this compound derivatives involves the 1,3-dipolar cycloaddition reaction to create complex heterocyclic structures. mdpi.com Research has demonstrated the successful synthesis of novel spiropyrrolidines embedded with a this compound core using the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br). mdpi.comnih.gov This reaction involves a three-component cycloaddition of 2-arylmethylidene-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ones with an azomethine ylide generated in situ from isatin and L-phenylalanine. mdpi.com The use of [bmim]Br as the medium facilitates the reaction, leading to good yields of the desired functionalized spiropyrrolidines. mdpi.comresearchgate.net This represents the first documented instance of this specific cycloaddition strategy being employed in an ionic liquid medium for this class of compounds. mdpi.com

Ionic liquids can also be paired with other techniques, such as microwave irradiation, to further accelerate reaction times and improve yields. sciensage.infomdpi.com While not yet documented specifically for all this compound syntheses, this synergistic approach has proven effective for various heterocyclic syntheses, suggesting potential for future applications. mdpi.com Furthermore, patents have described processes for preparing related pharmaceutical compounds like Donepezil, which utilize a catalytic hydrogenation of a 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium halide in the presence of an ionic compound, highlighting the industrial relevance of these media. epo.org

The table below outlines a specific example of an ionic liquid-mediated synthesis.

| Reactants | Ionic Liquid | Reaction Type | Product Class | Key Finding |

| 2-arylmethylidene-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ones, Isatin, L-phenylalanine | [bmim]Br | 1,3-Dipolar Cycloaddition | Spiropyrrolidines | First report of synthesizing this class of this compound derivatives using an ionic liquid medium. mdpi.comdntb.gov.ua |

| Anilines, Aldehydes, Mercaptoacetic acid | [NMP][HSO4] | Cyclocondensation-cyclization | 4-Thiazolidinones | The Bronsted acidic ionic liquid acts as an efficient and recyclable catalyst under microwave irradiation. sciensage.info |

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium bromide | Ammonium salt | Catalytic Hydrogenation | Piperidine derivative | Synthesis of a key intermediate for Donepezil, demonstrating industrial applicability. epo.org |

Analytical Confirmation of Synthesized this compound Derivatives

The structural validation and purity assessment of newly synthesized this compound derivatives are accomplished through a combination of modern spectroscopic and chromatographic techniques. researchgate.netoiccpress.com These analytical methods are essential for unequivocally confirming the molecular structure, identifying functional groups, and determining the elemental composition and purity of the compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. universalclass.com Both ¹H-NMR and ¹³C-NMR are employed to confirm the presence and connectivity of key structural features. mdpi.com For instance, in derivatives of 5,6-dimethoxy-1-indanone, characteristic signals for the methoxy groups typically appear in the δ 3.8–4.0 ppm range in ¹H-NMR spectra. The number of signals, their chemical shifts, and splitting patterns provide detailed information about the molecular architecture. universalclass.comyoutube.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is used to determine the molecular weight and elemental formula of the synthesized compounds. arxiv.org This technique involves ionizing the molecule and measuring its mass-to-charge ratio, which provides precise mass data to confirm the expected chemical formula. universalclass.com

Infrared (IR) Spectroscopy is utilized to identify the specific functional groups present in the molecule by detecting the absorption of infrared radiation at characteristic frequencies. universalclass.comarxiv.org For example, the IR spectrum of a this compound derivative would show distinct peaks corresponding to carbonyl (C=O) groups and aromatic rings. mdpi.comresearchgate.net

Chromatographic Methods like High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the synthesized compounds. HPLC separates the components of a mixture, and a purity level of over 95% is often a target for synthesized derivatives. Thin-layer chromatography (TLC) is also commonly used to monitor the progress of a reaction.

Additional analytical methods such as Elemental Analysis and X-ray Crystallography provide further confirmation. Elemental analysis verifies the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated theoretical values. mdpi.comresearchgate.net For crystalline compounds, single-crystal X-ray diffraction offers definitive proof of the molecular structure in three-dimensional space.

The following table summarizes the key analytical techniques used for the confirmation of this compound derivatives.

| Analytical Technique | Purpose | Typical Findings for this compound Derivatives | Citations |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the carbon-hydrogen framework and confirms structural connectivity. | Signals confirming methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) and the indanone core. | mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Verifies the molecular weight and elemental formula. | Provides an exact mass that corresponds to the calculated molecular formula of the target derivative. | |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for carbonyl (C=O) and aromatic C-H bonds. | mdpi.comresearchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | Determines the percentage purity, often aiming for >95%. | wur.nl |

| Elemental Analysis | Confirms the elemental composition (C, H, N, etc.). | Experimental percentages of C, H, and N match the theoretically calculated values for the proposed structure. | mdpi.comresearchgate.netmdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional molecular structure of crystalline compounds. | Refines the exact bond lengths and angles of the molecule. |

Structure Activity Relationship Studies of Dimethoxyindanone Analogues

Influence of Dimethoxyindanone Moiety Modifications on Biological Potency

The this compound core is a critical component for the biological activity of many analogues, particularly in their function as AChE inhibitors. This part of the molecule is known to interact with the peripheral anionic site (PAS) of the enzyme, a key location for modulating its activity. nih.govresearchgate.netrsc.org Modifications to this moiety, including the position and number of methoxy (B1213986) groups and the replacement of the indanone ring itself, have profound effects on potency.

The 5,6-dimethoxy substitution pattern, as seen in Donepezil (B133215), is considered optimal for high-affinity binding to AChE. nih.gov The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent inhibitor with a 50% inhibitory concentration (IC50) of 5.7 nM against AChE and demonstrates a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Research has shown that the replacement of a related 2-isoindoline group with the indanone moiety can be achieved without a significant loss of potency, underscoring the indanone core's importance. nih.govresearchgate.net

Furthermore, the position of substituents on the indanone ring is vital. Studies on arylidene indanones have highlighted that the 6-position of the indanone core is particularly important for interactions with the PAS of the AChE enzyme. rsc.org While the 5,6-dimethoxy pattern is highly effective, other substitution patterns have also been explored. For instance, in some series of arylidene indanone analogues, a 4,5,6-trimethoxy substitution on the indanone ring resulted in greater potency compared to the 5,6-dimethoxy analogues.

In the rational design of multi-target-directed ligands (MTDLs), the indanone moiety has been replaced with other heterocyclic systems to introduce additional pharmacological activities. Replacing the indanone ring with structures like chromone (B188151) or coumarin (B35378) has led to the development of dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another important target in neurodegenerative diseases. nih.gov

Table 1: Effect of Indanone Moiety Modifications on AChE Inhibitory Activity

| Compound/Modification | Target | IC50 (nM) | Key Finding | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | The 5,6-dimethoxyindanone core confers high potency and selectivity. | nih.gov |

| Indanone Moiety (vs. 2-isoindoline) | AChE | - | Replacement of isoindoline (B1297411) with indanone resulted in no major loss of potency. | nih.gov |

| Indanone-Phthalazinone Hybrids | AChE / BChE | 3450 / 5500 | Replacement of indanone with phthalazinone yielded dual inhibitors with micromolar activity. | usp.br |

| Indanone-Chromone Hybrids | AChE / MAO-B | 272 (MAO-B) | Replacing indanone with a chromone scaffold created a potent and selective MAO-B inhibitor. | nih.gov |

Role of Linker Chemistry in Modulating Ligand-Target Interactions

In Donepezil, a simple methylene (B1212753) group links the this compound to the N-benzylpiperidine unit. researchgate.net This linkage provides a specific spatial orientation that allows the two terminal moieties to bind optimally to the PAS and CAS of AChE, respectively. nih.gov Altering this linker has been a key strategy in developing new analogues. For instance, creating arylidene indanone derivatives introduces a more rigid carbon-carbon double bond (C=C) as part of the linker. These compounds were found to be more potent AChE inhibitors than their counterparts with a saturated, more flexible linkage, suggesting that conformational rigidity can be beneficial for binding. nih.gov

The length of the linker is also a critical parameter. Studies involving the replacement of the indanone ring with a phthalazinone nucleus found that connecting it to the N-benzylpiperidine fragment via alkyl chains of two to three carbons was effective for achieving dual inhibition of both AChE and BChE. usp.br Another approach involved using a squaramide group as a linker to connect the benzylpiperidine unit of Donepezil with various aromatic amines. Molecular docking studies revealed that the squaramide linker itself formed strong interactions with the target protein, contributing significantly to the binding affinity. nih.gov

Table 2: Influence of Linker Type on Biological Activity of this compound Analogues

| Linker Type | Example Compound Series | Key Finding | Reference |

|---|---|---|---|

| Methylene (-CH2-) | Donepezil | Provides optimal spacing for dual binding to PAS and CAS of AChE. | researchgate.net |

| Arylidene (C=CH-) | Indanone-aminopropoxy benzylidenes | Increased rigidity from C=C bond enhances AChE inhibitory potency compared to saturated linkers. | nih.gov |

| Alkyl Chain (-[CH2]n-) | Phthalazinone-benzylpiperidine hybrids | Chains of 2-3 carbons effectively link moieties for dual AChE/BChE inhibition. | usp.br |

| Squaramide | DNP–aniline hybrids | Linker forms strong interactions with the target protein, contributing to binding. | nih.gov |

Rational Design Principles for Optimizing this compound-Based Ligands

The development of advanced this compound-based ligands has moved beyond simple trial-and-error modifications, now relying on rational design principles. A dominant strategy is the creation of multi-target-directed ligands (MTDLs), which are single molecules engineered to interact with multiple biological targets involved in a disease's pathology. nih.gov This approach is particularly relevant for complex conditions like Alzheimer's disease.

A prime example of rational MTDL design is the development of hybrids that combine the this compound scaffold with other pharmacologically active moieties. nih.govnih.gov One such rationally designed molecule, AP5, fuses a carbamate (B1207046) group (a known CAS-binding element), the 5,6-dimethoxyindanone moiety (the PAS-binding element), and a chalcone (B49325) scaffold, which possesses anti-inflammatory and antioxidant properties. nih.govnih.gov This design intentionally combines functionalities to simultaneously inhibit AChE, reduce amyloid-beta (Aβ) aggregation, and combat neuroinflammation.

Another rational design principle involves pharmacophore hybridization. This is achieved by replacing parts of the original molecule with fragments from other known drugs or active compounds. For instance, indanone derivatives have been designed based on the structures of both Donepezil and ebselen (B1671040) analogues to create novel cholinesterase inhibitors. nih.gov Similarly, replacing the indanone ring with coumarin or chromone scaffolds was a deliberate strategy to impart dual AChE and MAO-B inhibitory activity. nih.gov The underlying principle in many of these designs is to create a single ligand capable of dual binding to both the catalytic and peripheral sites of AChE, which is believed to be more effective than targeting the catalytic site alone. nih.govfrontiersin.org

Pharmacophore Mapping and Structural Determinants of Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound-based AChE inhibitors, a well-defined pharmacophore model has emerged from extensive SAR studies and computational analysis. nih.govnih.gov

The key pharmacophoric features can be summarized as:

A Hydrophobic Aromatic Moiety: The this compound ring system serves this function. It establishes crucial hydrophobic and π-π stacking interactions within the peripheral anionic site (PAS) at the entrance of the AChE gorge. nih.govrsc.org The two methoxy groups contribute to this interaction and are a key structural determinant for high potency. nih.gov

A Hydrogen Bond Acceptor: The ketone (oxo) group on the indanone ring often acts as a hydrogen bond acceptor, further anchoring the ligand to the PAS.

A Hydrophobic Linker: A linker of appropriate length and rigidity is required to span the distance between the PAS and the catalytic active site (CAS).

A Basic Nitrogen Center: The nitrogen atom in the piperidine (B6355638) ring of Donepezil and its analogues is typically protonated at physiological pH. This cationic center forms a critical cation-π interaction with the tryptophan residue (Trp84) in the CAS. rsc.org The benzyl (B1604629) group attached to this nitrogen provides additional hydrophobic interactions within the CAS.

Molecular docking studies have consistently validated this model, showing that the this compound portion of the ligands settles into the PAS, while the benzylpiperidine or an equivalent moiety extends down the enzyme's gorge to interact with the CAS. nih.govnih.gov A pharmacophore model developed for a broad range of AChE inhibitors identified one hydrogen bond donor and four hydrophobic features as essential for activity, a model that is consistent with the structural features of potent this compound analogues. nih.gov Therefore, the primary structural determinants of activity are the dual-site binding capability, enabled by the distinct functionalities of the this compound and the basic amine group, separated by an optimized linker.

Mechanistic Investigations of Dimethoxyindanone Interactions at Biological Targets

Cholinesterase Inhibition Mechanisms

Dimethoxyindanone is a core structural component of various compounds designed to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). ncats.iorsc.org The inhibition of these enzymes, particularly acetylcholinesterase (AChE), is a key strategy in managing the symptoms of Alzheimer's disease. rsc.orgheraldopenaccess.usresearchgate.netjournalejmp.com The this compound moiety often plays a crucial role in how these inhibitor compounds bind to their target enzymes. rsc.orgscielo.brnih.gov

Acetylcholinesterase (AChE) Inhibition Kinetics

Derivatives of this compound have been shown to interact with acetylcholinesterase (AChE), an enzyme with two main active sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). rsc.orgnih.govplos.orgdergipark.org.tr The specific interactions at these sites determine the kinetics of inhibition.

Peripheral Anionic Site (PAS) Interactions (e.g., Trp286, Phe295)

The this compound portion of inhibitor molecules frequently binds to the peripheral anionic site (PAS) of the AChE enzyme. scielo.brnih.govmdpi.comresearchgate.net This interaction is significant because the PAS is involved in guiding neurotransmitters into the enzyme's active site and has been implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. heraldopenaccess.usjournalejmp.comnih.gov

Key amino acid residues within the PAS that interact with the this compound moiety include Tryptophan 286 (Trp286) and Phenylalanine 295 (Phe295). mdpi.comdergipark.org.tr Molecular docking studies have revealed that the this compound moiety can form π-π stacking interactions with the aromatic rings of these residues. dergipark.org.trnih.gov For instance, the carbonyl group of the indanone can form a hydrogen bond with Phe295. scielo.brdergipark.org.tr The interaction with Trp286 is considered essential for binding to the PAS. researchgate.netplos.orgmdpi.com

Catalytic Anionic Site (CAS) Interactions (e.g., Trp86)

In many designed inhibitors, a different part of the molecule, such as a benzylpiperidine group, binds to the CAS, often through π-π stacking interactions with Trp86. scielo.brmdpi.comnih.gov This dual binding to both the PAS (via the this compound part) and the CAS allows for potent inhibition of the enzyme. heraldopenaccess.usnih.gov

Competitive, Non-Competitive, and Mixed-Type Inhibition Kinetics

The nature of how this compound-based inhibitors bind to AChE determines the type of inhibition they exhibit. These can be competitive, non-competitive, or mixed-type.

Competitive inhibition: The inhibitor competes with the substrate (acetylcholine) for the same binding site (the CAS). Galantamine is an example of a competitive inhibitor. drugbank.comnih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site (like the PAS), changing the enzyme's shape and preventing it from functioning, regardless of whether the substrate is bound. Donepezil (B133215) is often described as a non-competitive inhibitor. explorationpub.com

Mixed-type inhibition: The inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like a non-competitive inhibitor). mdpi.comfrontiersin.org This often occurs with inhibitors that can interact with both the CAS and PAS simultaneously. mdpi.comresearchgate.net

Kinetic studies, such as those using Lineweaver-Burk plots, have shown that many this compound derivatives display mixed-type inhibition of AChE. mdpi.comugm.ac.id This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, often by spanning the gorge between the PAS and CAS. heraldopenaccess.usmdpi.com

Butyrylcholinesterase (BuChE) Inhibition Profiles

While AChE is the primary target for many inhibitors, some also show activity against butyrylcholinesterase (BuChE). rsc.orgmdpi.comresearchgate.net BuChE is another enzyme capable of hydrolyzing acetylcholine and its levels increase in the brains of Alzheimer's patients as the disease progresses. heraldopenaccess.us

The selectivity of an inhibitor for AChE over BuChE is an important consideration in drug design. BuChE has structural similarities to AChE at the CAS but lacks a well-defined PAS. heraldopenaccess.us This structural difference can be exploited to design inhibitors that are selective for one enzyme over the other.

| Compound Type | Target Enzyme(s) | Inhibition Type | Key Interacting Residues | Reference(s) |

| This compound Derivatives | AChE | Mixed-type | PAS: Trp286, Phe295; CAS: Trp86 | mdpi.comdergipark.org.trnih.gov |

| Donepezil | AChE > BuChE | Non-competitive, Reversible | PAS & CAS | scielo.brexplorationpub.com |

| Galantamine | AChE | Competitive, Reversible | Choline-binding site, Acyl-binding pocket | drugbank.comnih.govwikipedia.org |

| Rivastigmine | AChE and BuChE | Pseudo-irreversible | Anionic and esteratic sites | heraldopenaccess.usexplorationpub.com |

| Heterostilbene Carbamates | BuChE > AChE | Selective | BChE active site | mdpi.com |

Modulation of Protein Aggregation Processes

Beyond its role in cholinesterase inhibition, the this compound scaffold has been incorporated into molecules designed to modulate protein aggregation, a key pathological feature of neurodegenerative diseases like Alzheimer's. heraldopenaccess.usnih.gov Specifically, the focus has been on inhibiting the aggregation of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govfrontiersin.org

The PAS of AChE is known to play a role in accelerating the assembly of Aβ peptides into fibrils. journalejmp.comnih.gov By binding to the PAS, inhibitors containing the this compound moiety can interfere with this process. nih.gov For example, a novel multifunctional hybrid molecule, AP5, which contains a 5,6-dimethoxy-indanone moiety, was shown to inhibit AChE-induced Aβ aggregation. nih.govfrontiersin.org This was confirmed through Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils. heraldopenaccess.usnih.gov

Inhibition of Amyloid-Beta (Aβ) Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble plaques. mdpi.com Derivatives of this compound have demonstrated notable capabilities in disrupting this process.

A series of synthesized 5,6-dimethoxy-1H-indene-2-carboxamides, derived from 5,6-dimethoxy-1-indanone (B192829), were evaluated for their ability to inhibit the self-induced aggregation of Aβ₁₋₄₂. tandfonline.comtandfonline.com Using the Thioflavin T (ThT) fluorometric assay, which measures the formation of amyloid fibrils, several of these compounds exhibited significant inhibition of Aβ₁₋₄₂ aggregation. tandfonline.com Specifically, compounds designated as 16 , 20 , 21 , and 22 showed remarkable inhibitory activity. tandfonline.com

Furthermore, a novel hybrid molecule, AP5 , which incorporates a 5,6-dimethoxy-indanone moiety, has been shown to inhibit acetylcholinesterase (AChE)-induced Aβ aggregation both in vitro and in vivo. nih.govnih.govresearchgate.net This compound effectively lowers the deposition of Aβ plaques and the levels of insoluble Aβ in animal models of Alzheimer's disease. nih.gov The Thioflavin T assessment confirmed that AP5 inhibits the kinetics of Aβ₄₀ fibril formation that is otherwise promoted by AChE. nih.gov

Mechanisms of Anti-Aggregation Activity

The mechanisms by which this compound-based compounds inhibit Aβ aggregation are multifaceted. One key interaction involves the enzyme acetylcholinesterase (AChE). AChE possesses a peripheral anionic site (PAS) which can bind to Aβ peptides and accelerate their fibrillization. nih.gov

Molecular docking studies have revealed that the 5,6-dimethoxy-indanone moiety of the hybrid compound AP5 binds to the PAS of AChE. nih.govresearchgate.net This binding, specifically involving interactions with amino acid residues like Tyr337 and Trp86, physically obstructs the site, thereby preventing AChE from promoting Aβ aggregation. nih.gov This mechanism is supported by kinetic assays showing that AP5 effectively inhibits AChE-induced Aβ fibrillogenesis. nih.gov

For the 5,6-dimethoxy-1H-indene-2-carboxamide series, docking studies suggest that the most potent compounds also interact with the peripheral anionic site of cholinesterases, which could contribute to their anti-aggregation effects. tandfonline.com The ability of various natural polyphenols to inhibit Aβ aggregation often involves interactions that destabilize the β-sheet structures essential for fibril formation. mdpi.combiomolther.org While the precise non-covalent interactions for all this compound derivatives are still under investigation, the interference at the AChE-PAS represents a well-defined anti-aggregation strategy. nih.gov

Cellular and Molecular Pathway Modulation

Beyond direct interaction with Aβ, this compound derivatives exert significant influence over the cellular environment of the brain, particularly modulating the activity of glial cells that play a crucial role in neuroinflammation and debris clearance.

Influence on Microglial Phenotypes

Microglia, the resident immune cells of the central nervous system, can adopt different functional states, or phenotypes, in response to pathological stimuli. nih.gov In neurodegenerative contexts, a shift towards a pro-inflammatory (M1-like) phenotype can be detrimental, while a shift towards a more protective, phagocytic phenotype (often referred to as M2-like or disease-associated microglia - DAM) is considered beneficial. nih.govnih.gov

The this compound-chalcone-carbamate hybrid, AP5, has been shown to modulate microglial activation effectively. nih.govnih.gov In APP/PS1 mouse models of Alzheimer's disease, treatment with AP5 led to a marked decrease in the proportion of activated microglia, characterized by a shift from amoeboid or round morphologies back to a more resting, ramified state. nih.gov Gene ontology analysis of brain tissue from these mice revealed that AP5 treatment enriched for inflammation-related features, including the regulation of microglial activation. nih.gov Critically, AP5 appears to promote a switch towards a beneficial DAM phenotype. nih.govnih.govresearchgate.net This is accompanied by a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Modulation of Astrocyte Activation

Astrocytes, another key glial cell type, also become reactive in Alzheimer's disease, a process that can contribute to neurotoxicity. uzh.ch Certain reactive astrocytes, known as A1 astrocytes, are induced by factors released from activated microglia and are considered to be neurotoxic. nih.gov

Research on the hybrid compound AP5 demonstrates its ability to modulate astrocyte activation. nih.govnih.govnih.gov Specifically, AP5 treatment was found to prevent the formation of A1 astrocytes in the brains of APP/PS1 mice. nih.govnih.gov This intervention may lead to a more favorable and supportive neuronal environment, mitigating the downstream toxic effects associated with certain forms of reactive astrogliosis. nih.gov While AP5 treatment was shown to prevent this specific neurotoxic astrocyte phenotype, studies noted no statistical difference in the total number of astrocytes clustered around Aβ plaques. nih.gov

Effects on Cellular Phagocytic Activity

A primary function of microglia is the phagocytic clearance of cellular debris and pathological protein aggregates like Aβ. frontiersin.org This function can become impaired in chronic neuroinflammatory conditions. nih.gov

Treatment with the this compound derivative AP5 has been demonstrated to restore and enhance the phagocytic activity of microglia. nih.govnih.govresearchgate.net In animal models, an increased clustering of Iba1-positive microglia was observed around Aβ plaques following AP5 administration. nih.gov This clustering is a crucial step for facilitating the clearance of extracellular Aβ. nih.gov Furthermore, the area of CD68, a marker for phagocytic lysosomes within microglia, was significantly increased in AP5-treated mice. nih.gov This indicates that not only are microglia being recruited to the plaques, but their phagocytic machinery is also being upregulated, leading to more effective clearance of Aβ. nih.govnih.gov

Table 1: Effects of this compound Derivative AP5 on Glial Cell Activity

| Cellular Target/Process | Observed Effect of AP5 Treatment | Key Findings/Markers | Reference |

|---|---|---|---|

| Microglial Phenotype | Shifts microglia to a protective (DAM) phenotype | Decreased proportion of activated (amoeboid) microglia; Reduced TNF-α, IL-6, IL-1β | nih.govnih.gov |

| Astrocyte Activation | Prevents formation of neurotoxic A1 astrocytes | Inhibition of A1 astrocyte development | nih.govnih.govnih.gov |

| Microglial Phagocytosis | Enhances phagocytic clearance of Aβ | Increased clustering of microglia at plaques; Increased CD68 expression | nih.govnih.govresearchgate.net |

Multi-Targeted Ligand Action Mechanisms

The complexity of diseases like Alzheimer's, which involve multiple pathological pathways including cholinergic deficits, Aβ aggregation, and neuroinflammation, has driven the development of multi-target-directed ligands (MTDLs). nih.govnih.govresearchgate.netmdpi.com The this compound scaffold has proven to be a valuable component in the rational design of such molecules. nih.govresearchgate.net

The MTDL strategy involves creating a single hybrid molecule by combining pharmacophores that can simultaneously interact with several disease-relevant targets. nih.govmdpi.com This approach may offer greater therapeutic efficacy compared to single-target drugs. nih.gov

The compound AP5 is a quintessential example of an MTDL based on a this compound structure. nih.govnih.govresearchgate.net It was designed by fusing three distinct moieties:

A 5,6-dimethoxy-indanone moiety : This part of the molecule, derived from the structure of Donepezil, targets the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.govresearchgate.net This interaction not only contributes to AChE inhibition but also blocks the site responsible for promoting Aβ aggregation. nih.gov

A carbamate (B1207046) moiety : This group, found in the drug Rivastigmine, targets the catalytic active site (CAS) of AChE, leading to potent inhibition of the enzyme and an increase in acetylcholine levels. nih.gov

A chalcone (B49325) scaffold : Chalcones are known for their anti-inflammatory properties. nih.gov This component of AP5 is responsible for modulating the neuroinflammatory response, including the observed shifts in microglia and astrocyte phenotypes. nih.gov

By integrating these functions into one molecule, AP5 can simultaneously inhibit AChE, interfere with Aβ aggregation, and suppress neuroinflammation, thereby addressing multiple facets of Alzheimer's disease pathology. nih.govnih.gov

Computational Chemistry Approaches in Dimethoxyindanone Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding how dimethoxyindanone-based compounds interact with their biological targets, such as enzymes implicated in neurodegenerative diseases. By simulating the binding process, researchers can identify potential drug candidates and refine their structures to improve efficacy.

A primary application of molecular docking is the prediction of binding affinity, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. mdpi.com A lower binding energy generally indicates a more stable and potent interaction.

In a study focused on multi-target-directed ligands for Alzheimer's disease, a novel hybrid molecule, AP5, which incorporates a 5,6-dimethoxy-indanone moiety, was docked into the active site of acetylcholinesterase (AChE). plos.orgacs.org The simulation predicted a favorable binding energy of -10.64 kcal/mol. plos.orgacs.org This value suggests a strong interaction, comparable to the established drug Donepezil (B133215), which had a calculated binding energy of -11.94 kcal/mol in the same study. plos.orgacs.org

The docking pose revealed that the 5,6-dimethoxy-indanone portion of AP5 specifically contacts the peripheral anionic site (PAS) of the AChE enzyme, which is a key region for inhibitor binding. plos.orgacs.org This dual binding capability, where different parts of the molecule interact with distinct sites on the enzyme, is a significant finding guided by computational predictions.

Table 1: Predicted Binding Affinities of Selected Compounds with Acetylcholinesterase (AChE)

| Compound | This compound Moiety | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| AP5 | Yes | AChE (PDB: 2WHQ) | -10.64 | plos.orgacs.org |

| Donepezil | Yes | AChE (PDB: 2WHQ) | -11.94 | plos.orgacs.org |

| Rivastigmine | No | AChE (PDB: 2WHQ) | -8.55 | plos.org |

Beyond predicting binding energy, molecular docking provides a detailed map of the non-covalent intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For the AP5-AChE complex, the analysis showed that the 5,6-dimethoxy-indanone moiety is involved in several crucial interactions at the peripheral anionic site. plos.orgacs.org Specifically, it was found to bind to the amino acid residues Tyr337 and Trp86. plos.orgacs.org Furthermore, a significant hydrophobic interaction was identified between the this compound group and the side chain of Tyr124, another residue located in the PAS region. plos.orgacs.org In studies of Donepezil, its this compound ring is also known to form π-π interactions with Trp286 at the PAS. plos.orgresearchgate.net Understanding these specific contacts is vital for designing derivatives with enhanced affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the conformational stability of a ligand-receptor complex and provide insights into the dynamics of the binding process. hbni.ac.inexaly.comsjctnc.edu.in

In research on Donepezil-inspired indanone derivatives, MD simulations were performed on a promising multitargeting compound, designated as 4b, which contains a this compound core. acs.orgconicet.gov.ar The simulations were used to evaluate the stability of the complex formed between compound 4b and the AChE enzyme. acs.orgconicet.gov.ar The results indicated that the enzyme-ligand complex was sufficiently stable, which is a prerequisite for the compound to effectively block the enzyme's activity in the brain. acs.orgconicet.gov.ar

Similarly, in a study of Azo-8-hydroxyquinoline derivatives designed as multi-target agents, MD simulations were run for an extended period of 200 nanoseconds. plos.org These simulations confirmed the stability of the lead molecules within the active sites of their target enzymes, reinforcing the docking predictions and suggesting robust interactions under physiological conditions. plos.org The stability observed in these simulations provides greater confidence in the potential of these this compound-containing compounds as therapeutic agents.

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. acs.org DFT calculations can provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior.

DFT is frequently used to determine the optimized geometry and electronic properties of molecules like this compound. acs.org In a comprehensive computational investigation of 5,6-Dimethoxy-1-indanone (B192829) (5,6-DMI), DFT calculations using the B3LYP method and a 6-311G(d,p) basis set were employed to elucidate its molecular structure. hbni.ac.in Such calculations help confirm experimental findings and provide a precise three-dimensional model of the molecule. hbni.ac.in

The analysis of the electronic structure often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical descriptor of a molecule's stability and reactivity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed based on the DFT results to understand electronic transitions and intramolecular charge transfer interactions, providing deeper insight into the molecule's electronic character. hbni.ac.in In another study, the ground-state geometry of 5,6-dimethoxy-1-indanone-thiosemicarbazone (TSC2) was optimized using DFT with the B3LYP functional to understand its structural properties.

DFT is also a valuable tool for predicting the chemical reactivity of molecules. By calculating various reactivity descriptors, researchers can identify the most reactive sites within a molecule and predict its behavior in chemical reactions.

The molecular electrostatic potential (MESP) surface, for instance, can be calculated to identify the electron-rich and electron-deficient regions of a molecule. These regions correspond to the likely sites for electrophilic and nucleophilic attacks, respectively. For 5,6-DMI, wavefunction analyses such as the Reduced Density Gradient (RDG) have been used to examine non-covalent interactions, which are crucial for understanding its binding behavior. hbni.ac.in Global reactivity descriptors, including chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.net These theoretical predictions help in understanding the intrinsic chemistry of this compound derivatives and guide the synthesis of new compounds with desired properties.

In Silico Pharmacokinetic Profiling for Research Compound Optimization

In silico pharmacokinetic profiling utilizes a suite of computational models to predict the ADME properties of a compound based on its molecular structure. This early-stage assessment is crucial for identifying potential liabilities that could hinder a compound's development and for guiding synthetic chemistry efforts toward analogues with more favorable characteristics. For this compound and its derivatives, these predictive models are instrumental in evaluating their potential as therapeutic agents.

Blood-Brain Barrier (BBB) Permeability Prediction

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.govnih.gov For compounds targeting the CNS, the ability to cross the BBB is a critical determinant of their efficacy. Conversely, for peripherally acting drugs, the inability to penetrate the BBB is desirable to avoid potential CNS side effects. mdpi.com

Computational models, often based on quantitative structure-activity relationship (QSAR) principles, are frequently employed to predict a compound's BBB permeability. mdpi.comfrontiersin.org These models analyze various physicochemical properties and molecular descriptors to estimate the extent to which a compound can diffuse across the BBB. mdpi.com For the two common isomers of this compound, 4,5-dimethoxyindanone and 5,6-dimethoxyindanone, in silico predictions suggest they are likely to be BBB permeable. This is a significant finding for their potential application in neurological disorders. In a study involving a more complex hybrid containing a 5,6-dimethoxy-indanone moiety, a favorable BBB-score of greater than 0.02 was reported, indicating good potential for brain penetration. Current time information in Houston, TX, US.

Table 1: Predicted Blood-Brain Barrier Permeability of this compound Isomers

| Compound | Predicted BBB Permeability | Prediction Method |

|---|---|---|

| 4,5-Dimethoxyindanone | Permeable | BOILED-Egg Model |

| 5,6-Dimethoxyindanone | Permeable | BOILED-Egg Model |

This table is generated based on computational predictions and serves as an illustrative example.

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.govmdpi.comdrugbank.com This rule establishes four simple physicochemical parameter cutoffs that are common among the majority of orally administered drugs. nih.govdrugbank.com According to Lipinski's rule, a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 daltons or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound that violates two or more of these rules may have problems with oral absorption. nih.gov

In silico analyses of this compound isomers indicate that they generally exhibit favorable drug-like properties and comply with Lipinski's Rule of Five. For instance, a study on a 5,6-dimethoxy-indanone-chalcone-carbamate hybrid compound, AP5, showed that it adhered to Lipinski's rule. Current time information in Houston, TX, US. This suggests that the core this compound scaffold is a promising starting point for the design of orally bioavailable drugs.

Table 2: Lipinski's Rule of Five Analysis for this compound Isomers

| Parameter | 4,5-Dimethoxyindanone | 5,6-Dimethoxyindanone | Lipinski's Rule |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.21 | 192.21 | ≤ 500 |

| logP | 1.85 | 1.85 | ≤ 5 |

| Hydrogen Bond Donors | 0 | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | 3 | ≤ 10 |

| Rule of Five Violations | 0 | 0 | < 2 |

This table is generated based on computational predictions.

Emerging Research Applications of Dimethoxyindanone Derivatives

Development of Multifunctional Ligands for Complex Biological Systems

The intricate nature of many diseases, particularly those affecting the central nervous system, necessitates the development of therapeutic agents that can simultaneously modulate multiple biological targets. This polypharmacological approach can offer enhanced efficacy and potentially reduce the likelihood of drug resistance. mdpi.com Dimethoxyindanone derivatives have emerged as a versatile scaffold for the design of such multifunctional ligands. mdpi.com

Dual Cholinesterase and Aβ Aggregation Inhibitors

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cholinergic deficits and the extracellular deposition of amyloid-beta (Aβ) plaques. Consequently, inhibiting both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and Aβ aggregation is a promising therapeutic strategy. rsc.orgheraldopenaccess.us

Donepezil (B133215), a well-known AChE inhibitor for AD treatment, features a 5,6-dimethoxyindanone moiety. mdpi.com This has spurred the development of numerous this compound-based hybrids that aim to dually target cholinesterases and Aβ aggregation. mdpi.comrsc.org For instance, researchers have designed and synthesized novel derivatives by coupling the this compound core with other pharmacophores known to inhibit Aβ aggregation. scielo.br

One study reported on a phthalazin-1(2H)-one-donepezil hybrid that functioned as a dual cholinesterase inhibitor. rsc.org Another series of compounds, created by attaching the indanone part of donepezil to different commercial heterocycle amines, yielded a derivative that not only showed significant AChE inhibition but also acceptable BuChE inhibition and a notable 67.8% inhibition of Aβ aggregation at a 20 μM concentration. rsc.org Furthermore, some of these hybrid molecules have demonstrated the ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is believed to be involved in Aβ aggregation. rsc.orgplos.org

A novel multi-target-directed ligand, AP5, which incorporates a 5,6-dimethoxy-indanone moiety, was found to inhibit AChE activity and block Aβ oligomerization and fibrillization. nih.gov In vivo studies with AP5 in mouse models of AD showed a reduction in Aβ plaque deposition. nih.gov

| Compound/Hybrid Class | Target(s) | Key Findings |

| Phthalazin-1(2H)-one-donepezil hybrid | AChE, BuChE | Dual cholinesterase inhibitor. rsc.org |

| Donepezil-heterocycle amine hybrid | AChE, BuChE, Aβ aggregation | Greatest AChE inhibition, acceptable BuChE inhibition, and 67.8% Aβ aggregation inhibition at 20 μM. rsc.org |

| AP5 (5,6-dimethoxy-indanone-chalcone-carbamate hybrid) | AChE, Aβ aggregation, Inflammation | Inhibited AChE activity, blocked Aβ oligomerization, and reduced Aβ deposition in vivo. nih.gov |

| Pyridinium/isoquinolinium derivatives | AChE, BuChE, Aβ aggregation | Compound 9r showed AChE IC50 = 13 μM, BuChE IC50 = 12 μM, and ~18% Aβ aggregation inhibition at 1 mM. nih.gov |

Anti-Inflammatory and Neuroprotective Agents

Neuroinflammation is another critical component in the pathogenesis of neurodegenerative diseases like Alzheimer's and vascular dementia. nih.govresearchgate.net Consequently, developing agents with both anti-inflammatory and neuroprotective properties is a key research focus. This compound derivatives are being explored for this purpose.

The compound AP5, a 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, has demonstrated significant anti-inflammatory and neuroprotective effects. nih.gov It was found to reduce neuroinflammation by modulating microglial activity and preventing the formation of A1 astrocytes, which are associated with neurotoxicity. nih.gov Furthermore, AP5 was shown to protect neuronal cells from damage induced by amyloid-beta toxicity. nih.gov

In a study focused on vascular dementia, a series of novel indanone derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net One compound, C5, exhibited potent neuroinflammatory inhibitory effects by significantly reducing the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). researchgate.net This highlights the potential of this compound-based structures in developing treatments for neurodegenerative conditions where inflammation plays a significant role. researchgate.net

| Compound | Key Anti-Inflammatory & Neuroprotective Findings |

| AP5 | Reduced neuroinflammation by modulating microglia and astrocytes; protected neurons from Aβ toxicity. nih.gov |

| C5 | Significantly reduced the release of pro-inflammatory mediators NO, TNF-α, and IL-1β. researchgate.net |

Hybrid Scaffolds for Enhanced Polypharmacology

The concept of creating hybrid molecules by combining two or more pharmacophores into a single chemical entity is a powerful strategy in drug discovery to achieve polypharmacology. mdpi.commdpi.com The this compound scaffold is a popular building block in the design of such hybrids due to its established biological activities and structural versatility. mdpi.comscielo.br

Medicinal chemists have successfully created hybrid compounds by linking the this compound moiety of donepezil with various other heterocyclic scaffolds. mdpi.com This approach aims to combine the cholinesterase inhibitory activity of the indanone core with other desired properties, such as antioxidant, anti-inflammatory, or anti-amyloid effects. mdpi.comscielo.brnih.gov For example, hybrids of this compound with curcumin (B1669340) and piperazine (B1678402) have been synthesized, resulting in molecules with both Aβ aggregation inhibitory and antioxidant activities. scielo.br

The development of these hybrid scaffolds is driven by the hypothesis that covalently linking bioactive fragments can lead to synergistic effects and enhanced therapeutic potential compared to the individual components. mdpi.comtudublin.ie This strategy allows for the simultaneous modulation of multiple targets involved in a disease's complex pathology, which is a promising approach for treating conditions like Alzheimer's disease. mdpi.comunibo.it

Antimicrobial Activity Studies of this compound Derivatives

Beyond their applications in neurodegenerative diseases, this compound derivatives have also demonstrated promising antimicrobial activity. researchgate.netresearchgate.net This has opened up a new avenue of research for this class of compounds in the fight against infectious diseases.

Antibacterial Spectrum and Efficacy

Several studies have reported on the antibacterial properties of newly synthesized this compound derivatives. In one such study, a series of benzimidazolone derivatives containing a 5,6-dimethoxyindanone fragment were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that these compounds possess promising antibacterial activity. researchgate.net

Another investigation focused on novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridines. researchgate.net These compounds were also found to exhibit promising antibacterial activity. researchgate.net While the specific spectrum of activity can vary between different derivatives, these findings underscore the potential of the this compound scaffold as a basis for the development of new antibacterial agents.

| Derivative Class | Bacterial Strains Tested | Outcome |

| Benzimidazolone derivatives of 5,6-dimethoxyindanone | Gram-positive and Gram-negative bacteria | Promising antibacterial activity. researchgate.net |

| 5,6-Dimethoxy-1-indanone-pyridine hybrids | Not specified | Promising antibacterial activity. researchgate.net |

| Indanyl analogs | Gram-positive and Gram-negative bacteria | Mild-to-moderate antibacterial activities with MIC values from 1.56 to 100 μg/mL. researchgate.net |

Antifungal Spectrum and Efficacy

In addition to their antibacterial effects, this compound derivatives have also been evaluated for their antifungal activity. A study that synthesized and evaluated benzimidazolone derivatives of 5,6-dimethoxyindanone found that these compounds also had promising antifungal activity. researchgate.net

Another research effort that synthesized novel derivatives of 5,6-dimethoxyindanone coupled with substituted pyridines also screened these compounds for antifungal activity and reported promising results. researchgate.net More specifically, certain indanyl analogs have shown moderate-to-excellent antifungal activities against pathogenic fungi, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 μg/mL when compared to the standard drug fluconazole. researchgate.net These findings suggest that the this compound core can be a valuable template for the design of new antifungal agents.

| Derivative Class | Fungal Strains Tested | Outcome |

| Benzimidazolone derivatives of 5,6-dimethoxyindanone | Not specified | Promising antifungal activity. researchgate.net |

| 5,6-Dimethoxy-1-indanone-pyridine hybrids | Not specified | Promising antifungal activity. researchgate.net |

| Indanyl analogs | Pathogenic fungi | Moderate-to-excellent antifungal activities with MIC values from 1.56 to 100 μg/mL. researchgate.net |

Antimalarial Activity Investigations of this compound Derivatives

Research into the antimalarial potential of this compound derivatives has focused on their ability to interfere with the parasite's detoxification pathway of heme, a critical process for its survival. These investigations have primarily involved the synthesis of various derivatives and their subsequent evaluation through in vitro and in vivo models.

A key area of study has been the synthesis of (E)-2-quinolinylmethylidene-5,7-dimethoxyindanones. These compounds are prepared through a base-catalyzed Claisen-Schmidt condensation of 5,7-dimethoxy-1-indanone with a suitable 2-chloro-3-formylquinoline derivative. ingentaconnect.commdpi.comingentaconnect.combenthamdirect.com The rationale behind this molecular design is to combine the structural features of indanone and quinoline, both of which are present in various compounds with known antimalarial properties.

The primary mechanism of action explored for these derivatives is the inhibition of β-hematin formation. ingentaconnect.commdpi.comingentaconnect.combenthamdirect.com During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin, which is biochemically equivalent to β-hematin. Compounds that can inhibit this process are considered promising antimalarial candidates.

In addition to in vitro studies, the efficacy of these derivatives has been assessed in vivo using rodent models infected with Plasmodium berghei. ingentaconnect.commdpi.comingentaconnect.combenthamdirect.com These studies aim to determine the ability of the compounds to reduce parasite load and improve survival rates in a living organism. The antimalarial activity is thought to stem from the inhibition of hemoglobinolytic proteases. ingentaconnect.commdpi.comingentaconnect.combenthamdirect.com

Detailed Research Findings

Recent research has provided specific data on the in vitro activity of a series of benzocycloalkanone derivatives, including this compound compounds, as inhibitors of β-hematin formation. mdpi.com While many of the evaluated compounds showed less than 50% inhibition at a concentration of 10 μM, a few derivatives demonstrated significant activity. mdpi.com

For instance, in a study evaluating various benzocycloalkanone-based Michael acceptors, three compounds, including a this compound derivative, exhibited notable inhibition of heme crystallization. mdpi.com The results for these active compounds are detailed in the table below.

Table 1: In Vitro Inhibition of β-Hematin Formation by Selected Benzocycloalkanone Derivatives

| Compound Number | Inhibition of β-Hematin Formation (%) | IC50 (µM) |

|---|---|---|

| 10 | 75.16 | 33.1 ± 2.5 |

| 11 | 63.02 | 0.82 ± 0.04 |

| 12 | 56.17 | 0.66 ± 0.12 |

| Chloroquine (CQ) | 95.34 | 0.18 ± 0.03 |

Data sourced from a 2023 study on benzocycloalkanone derivatives. mdpi.com

The data indicates that while the tested derivatives show promise in inhibiting β-hematin formation, their potency is still less than that of the established antimalarial drug, chloroquine. mdpi.com

While in vivo studies on mice infected with Plasmodium berghei have been reported for (E)-2-quinolinylmethylidene-5,7-dimethoxyindanones, specific quantitative data on parasitemia reduction and survival days from these studies are not widely available in the public domain. ingentaconnect.comresearchgate.net The existing literature suggests that these compounds were tested for their in vivo efficacy, but detailed results remain within the primary research articles. ingentaconnect.comresearchgate.net

Future Directions and Advanced Research Perspectives in Dimethoxyindanone Chemistry

Innovations in Synthetic Methodologies and Chemical Transformations

The landscape of dimethoxyindanone synthesis is continuously evolving, with researchers focusing on developing more efficient, scalable, and environmentally benign methodologies. Traditional multi-step syntheses are being challenged by innovative approaches that promise higher yields and reduced waste.

Further innovations include the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone (B192829) through the formation of a Schiff's base, followed by cyclization to produce pyridine (B92270) derivatives with potential antimicrobial properties. researchgate.net These methods often employ catalysts like piperidine (B6355638) and utilize various solvents and reaction conditions to achieve the desired transformations. researchgate.net Research has also explored the use of lithiation reactions as a key step in the synthesis of various dimethoxydihydroisocoumarins from dimethoxy-N-methyl-benzamides, offering a more direct route compared to conventional acid-catalyzed cyclization methods. ias.ac.in

The exploration of high-throughput experimentation (HTE) platforms is another promising avenue for accelerating the discovery of new synthetic methodologies. cam.ac.uk These platforms allow for the rapid screening of various reaction conditions and reagents, which can significantly shorten the development time for new this compound derivatives. cam.ac.uk Additionally, the field of synthetic organic electrochemistry is emerging as a powerful tool for developing innovative and scalable synthetic methodologies in the pharmaceutical industry. chimia.ch

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental techniques is proving to be a powerful driver of innovation in this compound research. energy.gov In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict the binding interactions of this compound derivatives with their biological targets, guiding the design of more potent and selective molecules. nih.govmdpi.comgardp.org

For instance, computational studies have been instrumental in understanding the binding mechanism of this compound-based inhibitors to acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.govfrontiersin.org These studies help elucidate the interactions between the this compound moiety and the peripheral anionic site (PAS) of the enzyme. nih.govfrontiersin.org This knowledge is then used to design and synthesize novel hybrids and derivatives with improved inhibitory activity. heraldopenaccess.us

Experimental validation of these computational predictions is crucial. Techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural information about protein-ligand complexes, confirming the predicted binding modes and informing further rounds of structure-based drug design. domainex.co.ukdrugdesign.org The integration of these advanced approaches allows for a more rational and efficient drug discovery process, reducing the time and cost associated with identifying promising lead compounds. nih.gov Furthermore, machine learning and other data science methods are being applied to bridge the gap between molecular-scale simulations and macroscopic experimental observations, enhancing the predictive power of computational models. energy.govnumberanalytics.com

Exploration of Novel Biological Targets and Therapeutic Modalities

While much of the research on this compound has focused on its role as a scaffold for acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease, its therapeutic potential extends to other biological targets and disease areas. frontiersin.orgheraldopenaccess.us The inherent versatility of the this compound structure makes it an attractive starting point for developing multi-target-directed ligands (MTDLs) that can address the complex, multifactorial nature of neurodegenerative diseases. nih.govfrontiersin.org

Recent research has explored the development of this compound-chalcone-carbamate hybrids as dual inhibitors of AChE and inflammation, demonstrating a multifunctional approach to treating Alzheimer's disease. nih.govnih.govfrontiersin.orgresearchgate.net These hybrids have shown the ability to not only inhibit AChE but also to reduce neuroinflammation and amyloid-beta (Aβ) aggregation. nih.govresearchgate.net

Beyond neurodegenerative disorders, derivatives of 5,6-dimethoxy-1-indanone have been investigated for their potential antimicrobial activity. researchgate.net The synthesis of novel compounds coupled with substituted pyridine has yielded derivatives with promising antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net

The exploration of new therapeutic modalities, such as PROTACs (Proteolysis Targeting Chimeras) and antisense oligonucleotides, represents an exciting frontier for this compound chemistry. elrig.org While still in the early stages, these emerging technologies could potentially leverage the unique properties of the this compound scaffold to target previously "undruggable" proteins and address a wider range of diseases. elrig.orgpharmtech.com

Development of Structure-Based Drug Design Paradigms

Structure-based drug design (SBDD) has become a cornerstone in the development of this compound-based therapeutics, enabling the rational design of potent and selective inhibitors. gardp.orgdomainex.co.uksaromics.com This approach relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of complementary ligands. domainex.co.uknih.gov

In the context of Alzheimer's disease, SBDD has been extensively used to optimize the interaction of this compound derivatives with acetylcholinesterase (AChE). nih.govfrontiersin.org The this compound moiety is known to interact with the peripheral anionic site (PAS) of AChE, and SBDD has been employed to design hybrid molecules that also target the catalytic active site (CAS), leading to dual-binding inhibitors with enhanced potency. nih.govfrontiersin.orgheraldopenaccess.us

The iterative process of SBDD involves designing a compound, synthesizing it, and then evaluating its biological activity and binding mode. drugdesign.org This cycle of design, synthesis, and testing allows for the continuous refinement of the lead compound to improve its affinity, selectivity, and pharmacokinetic properties. domainex.co.uk Computational tools like molecular docking and molecular dynamics are integral to this process, allowing for the virtual screening of large compound libraries and the prediction of binding affinities before committing to synthesis. gardp.orgnih.gov

The development of novel hybrid structures, such as those combining the this compound scaffold with fragments of other known pharmacologically active molecules like coumarin (B35378), flavonoids, and ferulic acid, exemplifies the power of SBDD. heraldopenaccess.usscielo.br These hybrid approaches aim to create multi-target-directed ligands that can simultaneously modulate different pathological pathways, offering a more holistic therapeutic strategy. heraldopenaccess.usnih.gov

Table of Research Findings on this compound Derivatives

| Derivative/Hybrid Class | Biological Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| This compound-Hupyridone Heterodimer | Acetylcholinesterase (AChE) | High AChE inhibitory activity, comparable to donepezil (B133215). | heraldopenaccess.us |

| This compound-Spiropyrrolidines | Acetylcholinesterase (AChE) | Potent AChE inhibition, with the most active compound having an IC50 of 1.57 µM. | rsc.org |

| This compound-Chalcone-Carbamate Hybrids | Acetylcholinesterase (AChE), Inflammation | Dual inhibition of AChE and inflammation; reduces Aβ aggregation and neuroinflammation. | nih.govnih.govresearchgate.net |

| 5,6-Dimethoxy-1-indanone-Pyridine Derivatives | Bacteria | Promising antibacterial activity against Gram-positive and Gram-negative bacteria. | researchgate.net |

| This compound-Lipoic Acid Hybrids | Butyrylcholinesterase (BuChE) | Selective BuChE inhibition and good antioxidant properties. | scielo.br |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-bromo-5,6-dimethoxy indanone |

| 5,6-dimethoxy-1-indanone |

| 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride |

| 5,7-dimethoxy-indanone |

| Aurone |

| Benzothiazole |

| Coumarin |

| Curcumin (B1669340) |

| This compound |

| Donepezil |

| Ferulic acid |

| Flavonoids |

| Flurbiprofen |

| Galantamine |

| Huperzine A |

| Huprine A |

| Indole |

| Isoindoline-1,3-dione |

| Lipoic acid |

| Melatonin |

| Mellein |

| Phenothiazine |

| Piperidine |

| Propargylamine |

| Pyridine |

| Pyridine-4-carboxaldehyde |

| Pyrrole |

| Quercetin |

| Quinoline |

| Reticulol |

| Rivastigmine |

| Selegiline |

| Tacrine |

常见问题

Q. How to address discrepancies between in silico predictions and experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。